molecular formula C14H17N3O4 B12938091 1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-

1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-

Cat. No.: B12938091
M. Wt: 291.30 g/mol
InChI Key: RZTHEMOWHQHWKD-NSHDSACASA-N
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Description

1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)- is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms, which are significant in various biological and chemical processes

Preparation Methods

The synthesis of 1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)- involves several steps. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction typically involves nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)- include other imidazole derivatives such as:

These compounds share the imidazole core structure but differ in their substituents, leading to variations in their chemical properties and applications

Biological Activity

1H-Imidazole-4-carboxylic acid derivatives, particularly the compound 1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)- , have garnered attention in recent years due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

The compound possesses the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₅N₃O₄
  • Molecular Weight : 273.29 g/mol
  • CAS Number : 1072-84-0
  • Density : 1.5 g/cm³
  • Melting Point : 294-295 °C

These properties indicate that the compound is stable under standard laboratory conditions and can be synthesized for various biological evaluations.

Antiviral Activity

Recent studies have highlighted the antiviral potential of imidazole derivatives against HIV. For instance, a series of 1H-imidazole-4-carboxylic acid derivatives were tested for their ability to inhibit HIV-1 integrase (IN) interactions. Compounds demonstrated varying degrees of inhibition, with some achieving over 50% inhibition at concentrations around 100 µM. Notably, certain derivatives exhibited high selectivity towards the LEDGF/p75-binding pocket of HIV-1 IN, indicating a targeted mechanism of action .

Table 1: Inhibition Percentages of Selected Compounds Against HIV-1 Integrase

CompoundInhibition (%)Concentration (µM)
Compound 10a89%100
Compound 10e83%100
Compound 11h45%>200

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives have also been investigated. In one study, various compounds were synthesized and tested against bacteria such as Staphylococcus aureus and Escherichia coli. Some derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Selected Imidazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound 1aS. aureus15
Compound 1bE. coli20

Anti-inflammatory Activity

Imidazole derivatives also show promise as anti-inflammatory agents. Research indicates that certain compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring significantly enhance anti-inflammatory effects .

The biological activity of these compounds is primarily attributed to their ability to interact with specific proteins and enzymes involved in disease pathways:

  • HIV Integrase Inhibition : The imidazole ring facilitates hydrogen bonding with critical amino acids in the HIV integrase enzyme, disrupting its function and preventing viral replication .
  • Antimicrobial Mechanism : The compounds may disrupt bacterial cell membrane integrity or inhibit essential metabolic pathways within bacteria .
  • Anti-inflammatory Pathways : By inhibiting COX enzymes, these compounds reduce the synthesis of pro-inflammatory mediators such as prostaglandins .

Case Studies

A notable case study involved the synthesis and evaluation of a series of imidazole derivatives for their antiviral properties against HIV. The study revealed that specific modifications to the imidazole scaffold enhanced binding affinity to the integrase enzyme, leading to improved inhibitory activity .

Another case study focused on the antimicrobial efficacy of these compounds against various pathogens, demonstrating their potential as alternative therapeutic agents in treating resistant bacterial infections .

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

methyl (5S)-2-(phenylmethoxycarbonylaminomethyl)-4,5-dihydro-1H-imidazole-5-carboxylate

InChI

InChI=1S/C14H17N3O4/c1-20-13(18)11-7-15-12(17-11)8-16-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)(H,16,19)/t11-/m0/s1

InChI Key

RZTHEMOWHQHWKD-NSHDSACASA-N

Isomeric SMILES

COC(=O)[C@@H]1CN=C(N1)CNC(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CN=C(N1)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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